molecular formula C16H15ClO2 B3023752 2'-Chloro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-21-3

2'-Chloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B3023752
CAS No.: 898770-21-3
M. Wt: 274.74 g/mol
InChI Key: VXWXMDKSDIAPNY-UHFFFAOYSA-N
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Description

2'-Chloro-3-(2-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by a chloro group at the 2' position of the benzene ring and a 2-methoxyphenyl moiety at the 3-position of the propanone chain. This compound is part of a broader class of aromatic ketones with diverse applications in pharmaceutical and chemical synthesis. Its structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWXMDKSDIAPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644187
Record name 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-21-3
Record name 1-Propanone, 1-(2-chlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Chloro-3-(2-methoxyphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methoxybenzene.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2’-Chloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2’-Chloro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways involved depend on the biological context and the target of the compound. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity Notes
2'-Chloro-3-(2-methoxyphenyl)propiophenone 2'-Cl, 3-(2-OCH₃Ph) C₁₆H₁₅ClO₂ 274.7 Expected high electrophilicity due to OCH₃
2'-Chloro-3-(3-methylphenyl)propiophenone 2'-Cl, 3-(3-CH₃Ph) C₁₆H₁₅ClO 258.7 Moderate reactivity; steric hindrance from CH₃
2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 2'-Cl, 3-(dioxane) C₁₃H₁₅ClO₃ 254.7 Enhanced solubility in polar solvents
Propafenone () 2'-(2-OH-3-propylamino)propoxy, 3-Ph C₂₁H₂₇NO₃ 341.4 Pharmaceutical use (antiarrhythmic); complex substituents enable biological activity

Physical and Chemical Properties

  • Solubility: Methoxy and chloro substituents influence polarity. For instance, 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is slightly soluble in chloroform and methanol , whereas 2'-chloro-3-(3-methylphenyl)propiophenone may exhibit lower solubility due to its hydrophobic methyl group .
  • Thermal Stability: Chlorine substituents generally increase stability but may lower melting points compared to non-halogenated analogs.

Biological Activity

2'-Chloro-3-(2-methoxyphenyl)propiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the presence of a methoxy group and a chlorine atom, suggest various applications in drug development and other biochemical applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClO2. The compound features:

  • A chloro substituent at the 2' position.
  • A methoxy group at the 3-position of the phenyl ring.

These functional groups are critical in determining the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its potential as a pharmaceutical candidate. The following sections detail specific activities observed in various studies.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines have shown varying degrees of cytotoxicity. The MTT assay results suggest that modifications in the phenyl ring can significantly influence cytotoxic effects, with some derivatives demonstrating over 1.4 times higher cytotoxicity than standard treatments .

Mechanistic Insights

The mechanism of action for compounds like this compound may involve several pathways:

  • Enzyme Inhibition : The specific arrangement of functional groups could allow for interaction with enzymes, potentially inhibiting their activity.
  • Cellular Uptake : Studies on similar phenethylamines have shown that structural modifications can affect cellular uptake and mitochondrial function, leading to altered cellular metabolism and apoptosis in cancer cells .

Study 1: Antioxidant Efficacy

In a comparative study on antioxidant efficacy, derivatives of phenolic compounds were synthesized and tested. The results indicated that certain modifications led to improved DPPH radical scavenging activity, suggesting potential applications for this compound in oxidative stress-related conditions.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A85%1.4 times higher
Compound B78%Equivalent
This compoundTBDTBD

Study 2: Cytotoxicity Profile

A recent study assessed the cytotoxicity of various compounds against U-87 and MDA-MB-231 cell lines. The findings highlighted that structural variations significantly impacted cell viability.

CompoundIC50 (µM) U-87IC50 (µM) MDA-MB-231
Compound A2540
Compound B3035
This compoundTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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